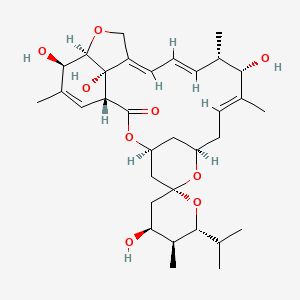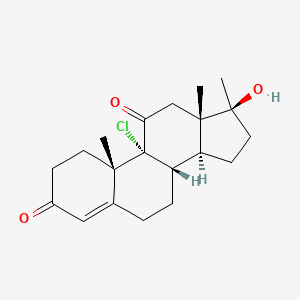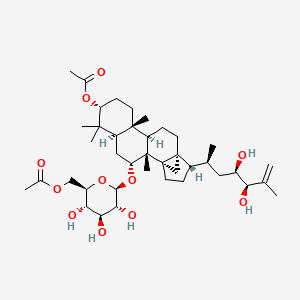![molecular formula C15H14O6 B1247117 (E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)
(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester is a natural product found in Crypteronia paniculata with data available.
Wissenschaftliche Forschungsanwendungen
Antiangiogenic Activity
A study conducted by Apers et al. (2002) found that certain synthetic dihydrobenzofuran lignans, including a compound structurally related to (E)-3-(3,4-Dihydroxyphenyl)propenoic acid, exhibit significant antiangiogenic activity. This finding is particularly relevant in the context of cancer research, where inhibiting blood vessel formation can be a strategy to combat tumor growth (Apers et al., 2002).
Conformational Studies
Research by Forgó et al. (2005) on similar compounds explored the conformations of E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester in various solvents. Such studies are crucial for understanding how these compounds interact in different environments, which is vital for their potential applications in various fields of science (Forgó et al., 2005).
Anti-inflammatory Properties
A 2021 study by Ren et al. identified new phenolic compounds from the leaves of Eucommia ulmoides Oliv., showing similarities to the compound . These compounds demonstrated modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory properties (Ren et al., 2021).
Antitumor Potential
Pieters et al. (1999) studied a series of dihydrobenzofuran lignans and related compounds, including structures similar to (E)-3-(3,4-Dihydroxyphenyl)propenoic acid. They found that these compounds showed potential antitumor activity by inhibiting tubulin polymerization, an important process in cell division. This suggests that compounds structurally related to (E)-3-(3,4-Dihydroxyphenyl)propenoic acid might have potential as antitumor agents (Pieters et al., 1999).
Fungicidal Activities
A study by Tu et al. (2014) on benzothiophene-substituted oxime ether strobilurins, with structural similarities to the compound , demonstrated good fungicidal activities. This indicates potential agricultural applications for similar compounds (Tu et al., 2014).
Eigenschaften
Produktname |
(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester |
|---|---|
Molekularformel |
C15H14O6 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
[(2R)-3-methyl-5-oxo-2H-furan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H14O6/c1-9-6-15(19)21-13(9)8-20-14(18)5-3-10-2-4-11(16)12(17)7-10/h2-7,13,16-17H,8H2,1H3/b5-3+/t13-/m0/s1 |
InChI-Schlüssel |
HBXZQGVBVFMZGQ-LQPUYASZSA-N |
Isomerische SMILES |
CC1=CC(=O)O[C@H]1COC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Kanonische SMILES |
CC1=CC(=O)OC1COC(=O)C=CC2=CC(=C(C=C2)O)O |
Synonyme |
umbelactonyl caffeate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



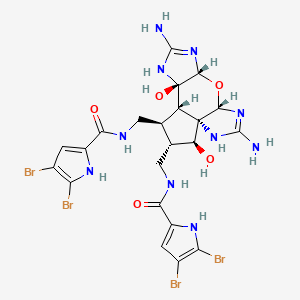
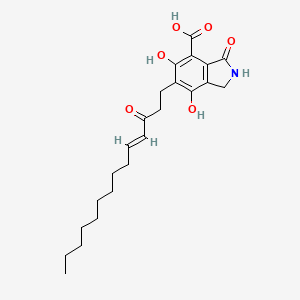
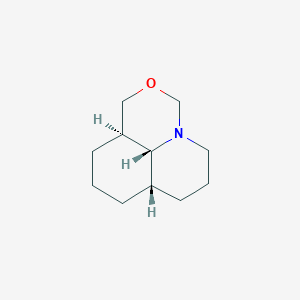
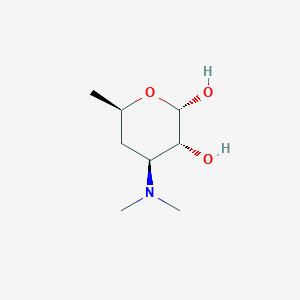
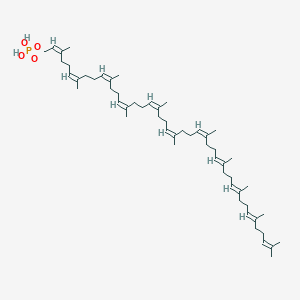

![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)
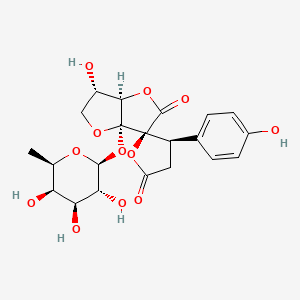

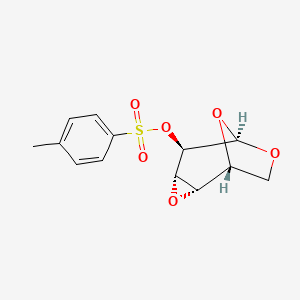
![(1S,2S,9R,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1247051.png)
